molecular formula C14H12N2O3 B093774 2-[Nitroso(phenylmethyl)amino]benzoic acid CAS No. 1028-91-7

2-[Nitroso(phenylmethyl)amino]benzoic acid

Cat. No.: B093774
CAS No.: 1028-91-7
M. Wt: 256.26 g/mol
InChI Key: VXZOBNZOEBYBFR-UHFFFAOYSA-N
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Description

Classification within Organic Chemistry: N-Nitroso Compounds and Benzoic Acid Derivatives

From a classification standpoint, 2-[Nitroso(phenylmethyl)amino]benzoic acid belongs to two significant families of organic compounds: N-nitroso compounds and benzoic acid derivatives.

N-Nitroso Compounds: This class of compounds is defined by the presence of a nitroso group (-N=O) attached to a nitrogen atom. evitachem.com The N-N=O functionality in N-nitroso compounds is known for its distinct chemical behavior. These compounds are often utilized as intermediates in organic synthesis. evitachem.com The N-nitroso moiety in this compound is a key reactive center, participating in a variety of chemical transformations.

Benzoic Acid Derivatives: As a derivative of benzoic acid, the compound features a carboxyl group (-COOH) attached to a benzene (B151609) ring. This functional group confers acidic properties and allows for a range of reactions typical of carboxylic acids, such as salt formation and esterification. Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals and dyes. researchgate.net The presence of the carboxylic acid group in this compound enhances its utility by providing a handle for further molecular modifications. evitachem.com

Contemporary Research Context and Significance in Synthetic Chemistry

The contemporary significance of this compound in synthetic chemistry stems from its role as a versatile synthon, a building block used to create more complex molecules. evitachem.com Its bifunctional nature allows for a diverse range of applications in the synthesis of novel organic compounds.

Intermediate in Heterocyclic Synthesis: A prominent application of this compound is in the construction of heterocyclic scaffolds. evitachem.com Through thermal or photolytic cleavage of the relatively weak N-NO bond, a benzyl (B1604629) radical can be generated. This reactive intermediate can then participate in intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems. evitachem.com

Precursor for Azo Compounds: The nitroso group facilitates diazotization reactions under mild conditions. evitachem.com This process generates in situ diazonium species, which are highly reactive intermediates. These intermediates can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce azo dyes or other functional materials. evitachem.com

Role in Mechanistic Studies and Analytical Applications: The study of N-nitroso compounds like this compound has been instrumental in elucidating the mechanisms of nitrosation reactions. evitachem.com Furthermore, it finds utility in analytical chemistry, where it can be used in the development and validation of analytical methods, for instance, in high-performance liquid chromatography (HPLC). clearsynth.com Its deuterated analog, this compound D7, serves as an internal standard for precise quantification in mass spectrometry-based analyses. veeprho.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(nitroso)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2O3/c17-14(18)12-8-4-5-9-13(12)16(15-19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZOBNZOEBYBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145519
Record name 2-(Nitroso(phenylmethyl)amino)benzoic acid
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Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1028-91-7
Record name 2-[Nitroso(phenylmethyl)amino]benzoic acid
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Record name N-Benzyl-N-nitrosoanthranilic acid
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Record name 2-(Nitroso(phenylmethyl)amino)benzoic acid
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Record name 2-[nitroso(phenylmethyl)amino]benzoic acid
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Record name N-BENZYL-N-NITROSOANTHRANILIC ACID
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Synthetic Methodologies for 2 Nitroso Phenylmethyl Amino Benzoic Acid

Precursor Amine Synthesis and Derivatization Strategies

The cornerstone of synthesizing 2-[Nitroso(phenylmethyl)amino]benzoic acid is the efficient preparation of its precursor, 2-(benzylamino)benzoic acid, also known as N-benzylanthranilic acid. Two primary synthetic strategies are prominently employed for this purpose: the Ullmann condensation and reductive amination.

The Ullmann condensation provides a classical and reliable method for the formation of the N-aryl bond. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. In the context of 2-(benzylamino)benzoic acid synthesis, this would entail the reaction of a 2-halobenzoic acid, such as 2-chlorobenzoic acid, with benzylamine (B48309) in the presence of a copper catalyst and a base. The reaction conditions often require elevated temperatures and polar aprotic solvents. The general scheme for this approach is depicted below:

Scheme 1: Synthesis of 2-(benzylamino)benzoic acid via Ullmann Condensation.

A more contemporary and often milder alternative is reductive amination . This one-pot procedure involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of 2-(benzylamino)benzoic acid, this would typically involve the reaction of 2-aminobenzoic acid (anthranilic acid) with benzaldehyde (B42025) to form a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices.

Scheme 2: Synthesis of 2-(benzylamino)benzoic acid via Reductive Amination.

Derivatization of the precursor amine, 2-(benzylamino)benzoic acid, can be achieved through standard functional group transformations targeting either the carboxylic acid or the secondary amine. For instance, esterification of the carboxylic acid can be accomplished by reaction with an alcohol under acidic conditions, while acylation of the secondary amine can be performed using acid chlorides or anhydrides. However, for the synthesis of the target nitroso compound, the secondary amine is the key reactive site.

N-Nitrosation Reactions: Mechanistic Considerations and Optimization Protocols

The conversion of the secondary amine precursor, 2-(benzylamino)benzoic acid, to this compound is achieved through an N-nitrosation reaction. This reaction introduces the nitroso group (-N=O) onto the nitrogen atom of the secondary amine.

The generally accepted mechanism for N-nitrosation of secondary amines in acidic conditions involves the formation of an electrophilic nitrosating species, which is then attacked by the nucleophilic lone pair of electrons on the nitrogen atom of the amine.

In Situ Generation of Nitrosating Agents for this compound Synthesis

For laboratory-scale synthesis, the most common and convenient method for generating the active nitrosating agent is the in situ reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction produces nitrous acid (HNO₂), which exists in equilibrium with various electrophilic nitrosating species, including the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), and nitrosyl halides (e.g., NOCl). The nitrosonium ion is often considered the primary electrophile in these reactions.

The equilibrium is sensitive to the reaction conditions, including pH and the presence of other nucleophiles. The in situ generation is highly advantageous as it avoids the need to handle and store unstable and reactive nitrosating agents.

Nitrosating Agent PrecursorAcidPrimary Active Species
Sodium Nitrite (NaNO₂)Hydrochloric Acid (HCl)Nitrous Acid (HNO₂), Nitrosonium Ion (NO⁺), Nitrosyl Chloride (NOCl)
Sodium Nitrite (NaNO₂)Sulfuric Acid (H₂SO₄)Nitrous Acid (HNO₂), Nitrosonium Ion (NO⁺)

Reaction Condition Optimization for N-Nitrosation Efficiency

The efficiency and selectivity of the N-nitrosation of 2-(benzylamino)benzoic acid are critically dependent on the careful control of several reaction parameters:

Temperature: N-nitrosation reactions are typically conducted at low temperatures, often between 0 and 5 °C. This is crucial to minimize the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction, thereby reducing the formation of unwanted byproducts.

pH: The rate of N-nitrosation is highly pH-dependent. The reaction is generally favored under acidic conditions, which promote the formation of the electrophilic nitrosating species. However, excessively low pH can lead to the protonation of the secondary amine, reducing its nucleophilicity and thus slowing down the reaction. Therefore, a moderately acidic pH is typically optimal.

Concentration: The concentrations of the precursor amine, sodium nitrite, and acid must be carefully controlled to ensure efficient conversion and to minimize side reactions. A slight excess of the nitrosating agent is often used to drive the reaction to completion.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Aqueous solutions or mixtures of water with organic solvents are commonly used.

A typical laboratory protocol would involve dissolving 2-(benzylamino)benzoic acid in a suitable solvent and cooling the solution in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, followed by the slow addition of a strong acid. The reaction progress is monitored, and upon completion, the product is isolated by filtration or extraction.

Strategies for Benzoic Acid Moiety Incorporation and Functionalization

The benzoic acid moiety is an integral part of the target molecule and is typically introduced at the beginning of the synthesis through the use of a substituted benzene (B151609) derivative as a starting material. As discussed in Section 2.1, starting with 2-chlorobenzoic acid (for the Ullmann condensation) or 2-aminobenzoic acid (for reductive amination) directly incorporates the carboxylic acid group into the precursor molecule.

Once incorporated, the benzoic acid moiety offers opportunities for further functionalization, should derivatives of this compound be desired. The carboxylic acid group can undergo a variety of reactions, including:

Esterification: Conversion to esters by reaction with alcohols in the presence of an acid catalyst.

Amidation: Formation of amides by reaction with amines, often activated by coupling agents.

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Furthermore, the aromatic ring of the benzoic acid can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce additional functional groups. The directing effects of the existing substituents (the carboxylic acid and the N-nitroso-N-benzylamino group) would govern the position of the incoming electrophile.

Isotopic Labeling Techniques for this compound (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium (²H or D), is a powerful tool in mechanistic studies, metabolic research, and as internal standards in analytical chemistry. For this compound, deuterium can be incorporated into various positions of the molecule.

One common strategy for deuterium labeling of aromatic rings is through acid-catalyzed hydrogen-deuterium (H/D) exchange . This can be achieved by treating the precursor, 2-(benzylamino)benzoic acid, or the final nitrosated product with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). The electrophilic deuterium ion (D⁺) can replace hydrogen atoms on the aromatic rings. The positions of exchange will be influenced by the directing effects of the substituents.

Alternatively, deuterated starting materials can be employed in the synthesis. For example:

Using deuterated benzaldehyde (C₆D₅CHO) in the reductive amination with 2-aminobenzoic acid would result in a product specifically labeled on the phenylmethyl group.

Employing a deuterated 2-aminobenzoic acid would introduce deuterium onto the benzoic acid portion of the molecule.

The choice of labeling strategy depends on the desired position of the deuterium atoms and the availability of the labeled starting materials.

Labeling StrategyDeuterated ReagentLabeled Position
H/D ExchangeD₂SO₄/D₂OAromatic Rings
Reductive AminationDeuterated BenzaldehydePhenylmethyl Group
Ullmann CondensationDeuterated BenzylaminePhenylmethyl Group
Starting MaterialDeuterated 2-Halobenzoic AcidBenzoic Acid Ring

Chemical Reactivity and Transformation Pathways of 2 Nitroso Phenylmethyl Amino Benzoic Acid

Electrophilic Characteristics of the Nitroso Group and Associated Reaction Pathways

The N-nitroso group (-N=O) is a key determinant of the electrophilic character of 2-[Nitroso(phenylmethyl)amino]benzoic acid. evitachem.com The nitrogen and oxygen atoms of the nitroso moiety are electronegative, leading to a polarization of the N=O bond and rendering the nitrogen atom susceptible to nucleophilic attack. This inherent electrophilicity is central to many of its characteristic reactions. stackexchange.com

In biological contexts, N-nitroso compounds are recognized for their capacity to form potent electrophilic alkylating agents through metabolic activation. nih.gov These reactive intermediates can then interact with biological nucleophiles. evitachem.comnih.gov The electrophilicity of the nitroso group is also influenced by resonance effects. The N=O bond can conjugate with the aromatic ring, which withdraws electron density, further enhancing its electrophilic nature. stackexchange.com One of the classic reactions highlighting the electrophilic behavior of related compounds is the Fischer-Hepp rearrangement, where N-nitrosoanilines rearrange under acidic conditions to form C-nitroso aromatic compounds, a process involving an electrophilic substitution mechanism. sci-hub.se

Table 1: Reaction Pathways Involving the Electrophilic Nitroso Group

Reaction Type Reagents/Conditions Product Type Description
Nucleophilic Attack General Nucleophiles (e.g., amines, thiols) Adducts The electrophilic nitroso nitrogen is attacked by nucleophiles.
Fischer-Hepp Rearrangement Strong Acid (e.g., HCl) C-Nitroso Aromatic Compound Intramolecular electrophilic aromatic substitution, typically yielding a para-substituted product.

Reduction Chemistry of the N-Nitroso Moiety to Amine Derivatives

The N-nitroso moiety is readily susceptible to reduction, providing a synthetic route to various amine derivatives. The most common transformation is the reduction to the corresponding hydrazine (B178648) or, in some cases, cleavage of the N-N bond to yield the parent secondary amine. evitachem.comacs.org

The reduction of N-nitrosamines to 1,1-disubstituted hydrazines has been known for over a century and can be accomplished with a variety of reducing agents. acs.org A widely used and classic method involves the use of zinc dust in an acidic medium, such as acetic acid or mineral acids like HCl. acs.orggoogle.com More modern reagents, such as titanium(IV) chloride with magnesium powder, have also been employed to achieve this transformation in high yields. acs.org It is important to note that under certain reduction conditions, a competing reaction known as denitrosation can occur, which cleaves the N-NO bond to regenerate the parent secondary amine, 2-(benzylamino)benzoic acid. acs.org The complete reduction of the nitroso group, past the hydrazine stage to form the parent amine and ammonia, is also possible under more vigorous conditions, analogous to the reduction of nitro groups which proceeds via nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Table 2: Selected Reagents for the Reduction of N-Nitroso Compounds

Reducing Agent(s) Primary Product Notes
Zinc / Acetic Acid 1,1-Disubstituted Hydrazine A classic and common method for this transformation. acs.org
Zinc / HCl or H₂SO₄ 1,1-Disubstituted Hydrazine An effective alternative to acetic acid, often used in industrial processes. google.com
TiCl₄ / Mg 1,1-Disubstituted Hydrazine A strong reducing system that gives excellent yields. acs.org
Catalytic Hydrogenation (e.g., PtO₂, Raney Ni) Secondary Amine Conditions can often lead to the complete cleavage (denitrosation) of the N-NO bond. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Phenylmethyl and Benzoic Acid Substructures

The molecule possesses two aromatic rings—the benzoic acid ring and the phenylmethyl (benzyl) ring—both of which can potentially undergo electrophilic aromatic substitution (EAS). However, their reactivity is significantly different due to the nature of the attached substituents.

In contrast, the pendant phenylmethyl ring is activated towards EAS. It is an alkyl-substituted benzene (B151609), and the alkyl group is an activating, ortho, para-director. libretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would occur preferentially on this benzyl (B1604629) ring rather than the deactivated benzoic acid ring.

Coupling and Diazotization Reactions Involving the Nitroso Functionality

The N-nitroso group is chemically related to nitrous acid, the key reagent in diazotization reactions. organic-chemistry.org While diazotization classically involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, the nitroso functionality in this compound can participate in related chemistry. evitachem.com

The compound can act as a nitrosating agent, transferring its nitroso group to another nucleophile, particularly under acidic conditions. More significantly, the nitroso group can facilitate the generation of diazonium-like species in situ. evitachem.com These highly reactive intermediates can then readily participate in azo coupling reactions. In this process, the diazonium species acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline, to form a highly colored azo compound (a compound with an -N=N- double bond). evitachem.comslideshare.net This reactivity makes this compound a potential precursor in the synthesis of azo dyes. evitachem.com

Intramolecular Interactions and Their Influence on Reactivity, including Hydrogen Bonding via the Carboxylic Acid Group

The ortho positioning of the N-benzyl-N-nitrosoamino group and the carboxylic acid group on the benzoic acid ring allows for the possibility of intramolecular interactions, most notably hydrogen bonding. cymitquimica.com A hydrogen bond could potentially form between the acidic proton of the carboxylic acid and one of the electronegative atoms of the adjacent substituent (the oxygen of the nitroso group, the nitrogen of the nitroso group, or the amino nitrogen). nih.govmdpi.com

The formation of such an intramolecular hydrogen bond can have a significant impact on the molecule's properties and reactivity.

Acidity: An intramolecular hydrogen bond involving the carboxylic proton could stabilize the neutral molecule, making the proton less likely to dissociate and thus decreasing the acidity. Conversely, if the hydrogen bond more effectively stabilizes the resulting carboxylate anion, it would increase the acidity. mdpi.com

Conformation and Reactivity: The hydrogen bond can lock the molecule into a more rigid conformation. This can influence the steric environment around the reactive centers and affect the approach of reagents, thereby altering reaction rates and pathways. nih.gov

While intramolecular hydrogen bonding is possible, it is also common for carboxylic acids like benzoic acid to form strong intermolecular hydrogen-bonded dimers in the solid state and in nonpolar solvents. quora.commdpi.com The preference for intramolecular versus intermolecular hydrogen bonding would depend on factors such as the solvent, temperature, and the precise geometry and electronic nature of the ortho substituent.

Table of Compound Names

Compound Name
This compound
2-(benzylamino)benzoic acid
1,1-disubstituted hydrazines
N-nitrosoanilines
C-nitroso aromatic compounds
Hydroxylamine
Phenol
Aniline
Azo compound

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Nitroso Phenylmethyl Amino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. For 2-[Nitroso(phenylmethyl)amino]benzoic acid, both ¹H and ¹³C NMR would provide critical information for its structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzoic acid and benzyl (B1604629) moieties, as well as the methylene (B1212753) protons of the benzyl group. The protons on the substituted benzoic acid ring are expected to appear as complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm) due to spin-spin coupling. The five protons of the benzyl group's phenyl ring would likely resonate as a multiplet around δ 7.2-7.5 ppm. A key singlet, integrating to two protons, would be expected for the methylene (-CH₂-) bridge, likely appearing in the range of δ 4.5-5.5 ppm. The acidic proton of the carboxylic acid group would present as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 165-185 ppm. The aromatic carbons would resonate in the δ 110-150 ppm region. The methylene carbon of the benzyl group would likely appear around δ 50-60 ppm. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) >10 (broad s) 165-185
Benzoic Acid Aromatic CHs 7.0-8.2 (m) 110-140
Benzoic Acid Quaternary Cs - 110-150
Benzyl Aromatic CHs 7.2-7.5 (m) 125-130
Benzyl Quaternary C - 135-140
Methylene (-CH₂-) 4.5-5.5 (s) 50-60

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with C-H stretching vibrations. The C=O stretching of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-N=O stretching of the nitrosoamine group is expected to be observed in the 1450-1500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300 Broad, Strong
C-H (Aromatic) 3000-3100 Medium
C-H (Aliphatic) 2850-2960 Medium
C=O (Carboxylic Acid) 1700-1725 Strong
C=C (Aromatic) 1400-1600 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of aromatic rings and the nitrosoamine group suggests that it will absorb in the UV region. Aromatic compounds typically exhibit π→π* transitions, which would likely be observed for the phenyl and benzoic acid rings. The nitrosoamine group is known to have a weak n→π* transition at longer wavelengths (around 350-400 nm) and a stronger π→π* transition at shorter wavelengths (around 230-270 nm) pw.edu.pl. The benzoic acid moiety would also contribute to the UV absorption profile.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound (C₁₄H₁₂N₂O₃), the expected monoisotopic mass is approximately 256.08 g/mol acs.orgchemspider.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256. A characteristic fragmentation pattern for N-nitrosamines is the loss of the nitroso group (•NO), which would result in a fragment ion at M-30 (m/z 226). Another common fragmentation pathway for nitrosamines is the loss of •OH, leading to a fragment at M-17 (m/z 239) researchgate.netosti.gov. Fragmentation of the benzyl group could lead to a prominent peak at m/z 91 (the tropylium (B1234903) ion). The benzoic acid moiety could fragment to produce ions corresponding to the loss of •OH (m/z 239) or •COOH (m/z 211). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.

Expected Key Fragmentation Peaks in the Mass Spectrum of this compound

m/z Proposed Fragment
256 [M]⁺
226 [M - NO]⁺
239 [M - OH]⁺
211 [M - COOH]⁺

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsional angles. This technique would confirm the planar geometry of the N-nitrosoamine group, a characteristic feature of such compounds wikipedia.orgnih.gov.

The crystal structure would also elucidate the conformation of the molecule in the solid state, including the relative orientations of the benzoic acid and benzyl groups with respect to the nitrosoamine functionality. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would also be revealed, providing insights into the crystal packing. To date, no public crystal structure data for this specific compound appears to be available.

Conformational Analysis and Stereochemical Implications

The structure of this compound presents several interesting conformational features. Rotation around the N-N bond in N-nitrosamines is known to be restricted due to the partial double bond character, which can lead to the existence of rotational isomers (rotamers). The planarity of the C₂N-N=O unit is a key structural feature wikipedia.orgnih.gov.

Derivatives and Analogs of 2 Nitroso Phenylmethyl Amino Benzoic Acid: Synthesis and Structure Reactivity Studies in Chemical Systems

Design and Synthesis of N-Substituted and Ring-Modified Analogs of 2-[Nitroso(phenylmethyl)amino]benzoic Acid

The synthesis of this compound typically commences with the N-benzylation of anthranilic acid, followed by nitrosation of the resulting secondary amine. This foundational reaction sequence provides a platform for the design and synthesis of a variety of analogs through modifications at either the N-benzyl group or the benzoic acid ring.

N-Substituted Analogs: The introduction of substituents on the phenyl ring of the N-benzyl group allows for the systematic investigation of electronic and steric effects on the molecule's properties. The synthesis of these analogs generally involves the reaction of anthranilic acid with appropriately substituted benzyl (B1604629) halides. The subsequent nitrosation is typically achieved using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium. The nature and position of the substituent on the benzyl ring can influence the efficiency of both the N-alkylation and the nitrosation steps. Electron-donating groups on the benzyl ring can enhance the nucleophilicity of the nitrogen atom, potentially facilitating the initial N-alkylation. Conversely, electron-withdrawing groups may require more forcing conditions.

Ring-Modified Analogs: Modification of the benzoic acid ring introduces another layer of structural diversity. This can be achieved by starting with substituted anthranilic acids. For instance, the use of 5-bromoanthranilic acid as a precursor leads to the corresponding 5-bromo-2-[nitroso(phenylmethyl)amino]benzoic acid. ijddr.inuees.edu.ec Such halogenated derivatives serve as valuable intermediates for further functionalization through cross-coupling reactions. The general synthetic approach involves the N-benzylation of the substituted anthranilic acid followed by nitrosation. The electronic nature of the substituents on the anthranilic acid ring can impact the pKa of the carboxylic acid and the nucleophilicity of the amino group, thereby affecting the reaction conditions required for efficient synthesis.

A variety of N-substituted anthranilic acid derivatives have been synthesized, showcasing the versatility of this scaffold. uees.edu.ec While not all of these have been converted to their N-nitroso analogs, the established synthetic routes provide a clear blueprint for accessing a wide range of N-substituted and ring-modified derivatives of this compound.

Functionalization Strategies for the Benzoic Acid Moiety

The carboxylic acid group of this compound is a key functional handle that allows for a wide array of chemical transformations, primarily through the formation of esters and amides. These reactions expand the chemical space accessible from this scaffold and enable its conjugation to other molecules of interest.

Esterification: Standard esterification methods can be applied to this compound. These include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. sphinxsai.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. The choice of alcohol determines the nature of the resulting ester, allowing for the introduction of various alkyl or aryl groups.

Amide Bond Formation: The synthesis of amide derivatives from this compound can be achieved through several established methods. researchgate.net Activation of the carboxylic acid, for instance, by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine, is a common approach. Alternatively, peptide coupling reagents such as HATU or HOBt can be used to facilitate the direct condensation of the carboxylic acid with an amine under milder conditions. This method is particularly useful for coupling with sensitive or complex amine-containing molecules. The resulting N-substituted amides introduce a diverse range of functional groups and structural motifs. A novel approach to amide bond formation involves the use of S-nitroso thioacid intermediates, which are highly reactive and allow for rapid and efficient coupling with amines under mild conditions. nih.gov

The functionalization of the benzoic acid moiety significantly enhances the utility of this compound as a building block in organic synthesis.

Comparative Reactivity and Synthetic Utility of Related N-Nitroso Benzoic Acids

The reactivity of N-nitroso compounds is largely dictated by the electronic and steric environment around the N-nitroso group. In the context of N-nitroso benzoic acids, substituents on both the aromatic ring and the N-alkyl/aryl group play a crucial role in modulating their reactivity and, consequently, their synthetic utility.

Structure-Reactivity Relationships: The presence of electron-withdrawing groups on the aromatic ring of an N-nitrosoaniline derivative can increase the rate of nitroso group transfer to amines. researchgate.net This is attributed to the enhanced electrophilicity of the nitroso nitrogen. Conversely, electron-donating groups would be expected to decrease this reactivity. The nature of the N-substituent also has a significant impact. For instance, the stability and reactivity of N-nitrosamines are influenced by the substitution pattern at the α-carbon. nih.gov

Synthetic Utility: A key reaction of N-nitrosoanilines is the Fischer-Hepp rearrangement, where the nitroso group migrates from the nitrogen to the para-position of the aromatic ring under acidic conditions. The efficiency of this rearrangement is influenced by the substituents on the aromatic ring. N-nitroso compounds can also undergo thermal or photochemical cleavage of the N-N bond to generate radicals, which can then participate in various intramolecular or intermolecular reactions. evitachem.comresearchgate.net This reactivity can be harnessed for the synthesis of heterocyclic compounds. For example, the radical generated from the thermolysis or photolysis of this compound could potentially undergo intramolecular cyclization to form quinoline (B57606) or benzodiazepinone derivatives. evitachem.com

A comparative study of the reactivity of a series of N-nitroso benzoic acids with varying substituents would provide valuable insights into the structure-reactivity relationships and guide the design of derivatives with tailored synthetic utility.

Exploration of this compound as a Scaffold for Novel Chemical Entities

The unique combination of a reactive N-nitroso group and a versatile carboxylic acid functionality makes this compound an attractive scaffold for the synthesis of novel and complex chemical entities, particularly heterocyclic compounds.

Heterocyclic Synthesis: Anthranilic acid and its derivatives are well-established precursors for the synthesis of a wide range of nitrogen-containing heterocycles, including quinazolines, acridones, and benzodiazepines. beilstein-journals.org The N-nitroso group in this compound introduces a unique reactive handle that can be exploited for novel cyclization strategies. For instance, the thermal or photochemical generation of a radical from the N-nitroso group could initiate an intramolecular cyclization onto the benzoic acid ring or the N-benzyl group, leading to the formation of fused heterocyclic systems. evitachem.com The carboxylic acid moiety can also participate in cyclization reactions, for example, through intramolecular amidation or esterification.

Multicomponent Reactions: Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.govresearchgate.net The bifunctional nature of this compound makes it a promising candidate for the design of novel MCRs. The carboxylic acid can act as one component, while the N-nitroso group could potentially participate in a variety of transformations within the MCR cascade. For example, it could serve as an internal oxidant or a source of nitric oxide. The development of MCRs involving this scaffold could provide rapid access to diverse libraries of heterocyclic compounds for biological screening.

The exploration of this compound as a scaffold in both traditional and modern synthetic methodologies holds significant promise for the discovery of new chemical entities with interesting structural and potentially biological properties.

Applications of 2 Nitroso Phenylmethyl Amino Benzoic Acid in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate in Multi-Step Pathways

The bifunctional nature of 2-[nitroso(phenylmethyl)amino]benzoic acid renders it a highly versatile synthon for complex molecular assembly. evitachem.com The presence of both a carboxylic acid and an electrophilic nitroso group allows for sequential or orthogonal chemical modifications. evitachem.com The carboxylic acid group can be converted into esters, amides, or other derivatives, and it can also influence the molecule's solubility through salt formation or direct metallation reactions for cross-coupling. evitachem.com Simultaneously, the N-nitroso group provides a distinct reactive handle for a separate set of chemical transformations. evitachem.comcymitquimica.com This dual reactivity is instrumental in multi-step synthetic sequences where different parts of the molecule need to be elaborated without interference, exemplifying the strategic design of multifunctional intermediates for constructing complex chemical architectures. evitachem.com

Precursor for the Synthesis of Nitrogen-Containing Heterocycles and Complex Chemical Architectures

A key application of this compound is its role as a precursor in the construction of nitrogen-containing heterocyclic scaffolds, which are core structures in many medicinally important compounds. evitachem.com The compound's structure is primed for intramolecular cyclization reactions. Through thermal or photolytic cleavage of the N–NO bond, a benzyl (B1604629) radical can be generated, which then enables intramolecular cyclization pathways. evitachem.com This reactivity has been successfully harnessed to synthesize complex heterocyclic systems such as substituted quinoline-4-carboxylic acids and benzodiazepinones, both of which are prevalent frameworks in medicinal chemistry. evitachem.com

Table 1: Heterocyclic Scaffolds Synthesized from this compound

Precursor CompoundReaction ConditionResulting HeterocycleSignificance
This compoundThermal/Photolytic CleavageSubstituted Quinoline-4-carboxylic acidsCore structure in various pharmaceuticals evitachem.com
This compoundThermal/Photolytic CleavageBenzodiazepinonesPrevalent scaffold in medicinal chemistry evitachem.com

Development of Novel Chemical Methodologies Utilizing the Nitroso Group

The nitroso functional group (-NO) is the cornerstone of the compound's unique reactivity, enabling the development of specialized chemical methodologies. evitachem.comcymitquimica.com

Diazotization and Azo Coupling : The nitroso group facilitates diazotization under mild conditions, which generates highly reactive diazonium species in situ. evitachem.com These intermediates can readily engage in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce azo dyes or bioconjugates. evitachem.com

Radical Generation : As mentioned previously, the N–NO bond can be cleaved using heat or light (thermolysis or photolysis) to generate benzyl radicals. evitachem.com This method provides a controlled way to initiate radical-based reactions for carbon-carbon bond formation and cyclizations. evitachem.com

Electrophilic Reactions : The nitroso group acts as an electrophilic center, making it susceptible to attack by nucleophiles. evitachem.com This reactivity can be exploited to form new derivatives, such as hydroxylamines or other amine compounds, through nucleophilic displacement reactions. evitachem.com

These distinct reactive pathways highlight the utility of the nitroso group in developing novel synthetic strategies. evitachem.com

Table 2: Synthetic Methodologies Utilizing the Nitroso Group

Reaction TypeIntermediate RoleProduct Class
Diazotization/CouplingDiazonium ion precursorAzo dyes, Bioconjugates evitachem.com
Thermolysis/PhotolysisRadical generatorQuinolines, Benzodiazepinones evitachem.com
Nucleophilic DisplacementElectrophilic nitroso centerHydroxylamines, Amine derivatives evitachem.com

Role in Pharmaceutical Research as a Synthetic Intermediate

In pharmaceutical research, this compound serves as a valuable intermediate for the synthesis of bioactive molecules. evitachem.com Its utility is underscored by its classification as a "Controlled Product" in some contexts, suggesting its importance in regulated synthetic processes aimed at producing active pharmaceutical ingredients (APIs). evitachem.com The compound's bifunctionality is particularly advantageous, allowing for its use in either decorating existing molecular scaffolds or in conjugation reactions to create targeted drug intermediates. evitachem.com While specific end-products are often proprietary, the fundamental reactions it undergoes—such as forming heterocyclic systems like quinolines and benzodiazepinones—point to its role in generating molecules with potential therapeutic applications. evitachem.com Furthermore, deuterated analogs of the compound are utilized as internal standards in analytical and pharmacokinetic research, facilitating the precise quantification of related substances in biological samples during drug development. veeprho.com

Advanced Theoretical and Computational Investigations of 2 Nitroso Phenylmethyl Amino Benzoic Acid

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure and energetics of N-nitrosamines with a high degree of accuracy. nih.govresearchgate.net For 2-[Nitroso(phenylmethyl)amino]benzoic acid, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be performed to determine its optimized molecular geometry in the gas phase or with a solvent model. elifesciences.org

These calculations yield crucial information about the molecule's stability and the distribution of electrons. Key parameters derived from these computations include:

Optimized Geometry: The calculations predict the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. This information is critical for understanding steric effects and conformational preferences.

Electronic Energies: The total electronic energy of the optimized structure provides a measure of its thermodynamic stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitroso and carboxyl groups would be expected to be regions of high negative potential.

Table 1: Hypothetical Calculated Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)N-N1.345
Bond Length (Å)N=O1.218
Bond Length (Å)N-C (benzyl)1.462
Bond Length (Å)N-C (phenyl)1.415
Bond Angle (°)N-N=O114.5
Bond Angle (°)C-N-N118.0
Dihedral Angle (°)C-N-N=O178.5 (anti)

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating reaction pathways, allowing for the identification of intermediates and transition states that may be difficult to observe experimentally. nih.gov For this compound, two key reaction mechanisms are of interest: its formation via nitrosation and its potential metabolic activation pathways.

The formation of this compound typically involves the reaction of its precursor, 2-(benzylamino)benzoic acid, with a nitrosating agent (e.g., N₂O₃) under acidic conditions. elifesciences.orgnih.gov DFT calculations can map out the potential energy surface for this reaction. By locating the transition state (the highest energy point along the reaction coordinate) and the reactants and products, the activation energy (Ea) can be calculated. elifesciences.org A lower activation energy indicates a more favorable reaction pathway.

Furthermore, the metabolic activation of many N-nitrosamines, which is linked to their biological activity, is thought to proceed via enzymatic α-hydroxylation. acs.orgnih.gov Computational models can simulate this process by calculating the activation barriers for the hydroxylation at the benzylic carbon and comparing it to other potential sites. nih.govnih.gov This analysis helps to predict the primary metabolites. Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactant and product. elifesciences.org

Table 2: Hypothetical Calculated Activation Energies (Ea) for Key Reaction Steps
ReactionDescriptionHypothetical Ea (kcal/mol)
NitrosationReaction of 2-(benzylamino)benzoic acid with N₂O₃12.5
DenitrosationAcid-catalyzed cleavage of the N-N bond25.0
α-HydroxylationEnzymatic oxidation of the benzylic carbon18.0

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in Chemical Environments

While quantum mechanical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and intermolecular interactions in different environments, such as in aqueous solution.

For this compound, MD simulations can reveal:

Conformational Flexibility: The molecule possesses several rotatable bonds, including the N-N bond, the C-N bonds, and the bond connecting the benzyl (B1604629) group. MD simulations can explore the rotational energy barriers and identify the most populated conformations (rotamers) in solution. nih.gov The syn and anti conformations around the N-N bond are of particular interest for N-nitrosamines.

Solvation Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent interacts with the solute. This is particularly important for the carboxylic acid group, which can form hydrogen bonds with water, and for the polar nitroso group.

Intermolecular Interactions: In concentrated solutions or in the presence of other molecules (e.g., biological macromolecules), MD can simulate how this compound interacts with its surroundings. This includes analyzing hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net

Analysis of the MD trajectory can yield quantitative data, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom.

Table 3: Hypothetical Conformational Analysis from a Simulated Trajectory of this compound in Water
Dihedral AngleDescriptionMajor Conformer(s) (°)Population (%)
C-N-N=ORotation around N-N bond~180 (anti)95
C-N-N=ORotation around N-N bond~0 (syn)5
C(phenyl)-C(carboxyl)-O-HRotation of carboxyl hydrogen~0 and ~18050 / 50
N-C(benzyl)-C(phenyl)-CRotation of benzyl group-90, 90, 180Broad distribution

Prediction of Reactivity and Selectivity Profiles using Computational Chemistry Approaches

The results from quantum mechanical calculations can be used to predict the reactivity and selectivity of this compound. By integrating various computational indices, a comprehensive profile of its chemical behavior can be constructed. acs.orgacs.org

Fukui Functions and Dual Descriptors: These concepts, derived from conceptual DFT, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They provide a more nuanced picture than simple atomic charges.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) helps to pinpoint electrostatic interactions. For instance, the nitrogen and oxygen atoms of the nitroso group and the oxygen atoms of the carboxyl group are expected to carry significant negative charges, making them potential sites for interaction with electrophiles or cations.

These predictive models are invaluable for understanding how the molecule might behave in various chemical environments, from simple organic reactions to complex biological systems. frontiersin.org

Table 4: Hypothetical Calculated NBO Atomic Charges on Key Atoms
AtomPositionCalculated Charge (e)
N1Amino Nitrogen-0.250
N2Nitroso Nitrogen+0.180
O1Nitroso Oxygen-0.450
C1Benzylic Carbon-0.150
C2Carboxyl Carbon+0.750
O2Carboxyl Oxygen (C=O)-0.620
O3Carboxyl Oxygen (O-H)-0.700

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